3-(4-Fluorophenyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H7FN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a fluorophenyl group attached to the pyrazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyrazine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets . Additionally, the pyrazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pyrazine-2-carboxylic acid
- 3-(4-Bromophenyl)pyrazine-2-carboxylic acid
- 3-(4-Methylphenyl)pyrazine-2-carboxylic acid
Uniqueness
3-(4-Fluorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom imparts distinct electronic properties, such as increased electronegativity and lipophilicity, which can enhance the compound’s biological activity and stability compared to its analogs .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-10(11(15)16)14-6-5-13-9/h1-6H,(H,15,16) |
InChI Key |
IARODXVGZQNGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.